molecular formula C30H32O9 B12361924 [(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

Cat. No.: B12361924
M. Wt: 536.6 g/mol
InChI Key: BRTOLBJWMZZPIU-ZKEYHTMCSA-N
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Description

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of [(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate involves several steps, including the formation of the tetracyclic core and the introduction of methoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C30H32O9/c1-15-16(2)25(39-30(32)17-10-8-7-9-11-17)19-13-20(33-3)26(34-4)28(35-5)23(19)22-18(24(15)31)12-21-27(29(22)36-6)38-14-37-21/h7-13,15-16,24-25,31H,14H2,1-6H3/t15-,16+,24-,25-/m1/s1

InChI Key

BRTOLBJWMZZPIU-ZKEYHTMCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]1O)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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